

# Olfactory Profile and Odor Description of Woody Amylene: A Technical Guide

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## Compound of Interest

**Compound Name:** 3,4,5,6,6-Pentamethylhept-3-en-2-one

**Cat. No.:** B1621747

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Woody amylene is a synthetic fragrance ingredient prized for its complex and powerful olfactory profile. It is a key component in a wide array of fragrance formulations, contributing significant warmth, depth, and diffusion. This technical guide provides an in-depth analysis of the olfactory characteristics, physicochemical properties, and applications of woody amylene, with a focus on the data relevant to researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, including formulation and sensory analysis.

## Chemical Identity and Isomerism

Woody amylene is the common name for a mixture of isomers of **3,4,5,6,6-Pentamethylhept-3-en-2-one**. The specific isomeric composition can vary, which may influence the final olfactory profile. The most commercially prominent isomer is (Z)-woody amylene, also known by its trade name, Koavone®.

The presence of a carbon-carbon double bond and chiral centers gives rise to several stereoisomers, each potentially possessing a unique odor profile. While the (Z)-isomer is the most well-characterized, the olfactory properties of other isomers are less documented in publicly available literature.

## Olfactory Profile

The odor of woody amylene is multifaceted and is consistently described as having a dominant woody character, complemented by a range of nuanced secondary notes. It is recognized for its high diffusiveness and significant power, making it an impactful material in fragrance compositions.[\[1\]](#)

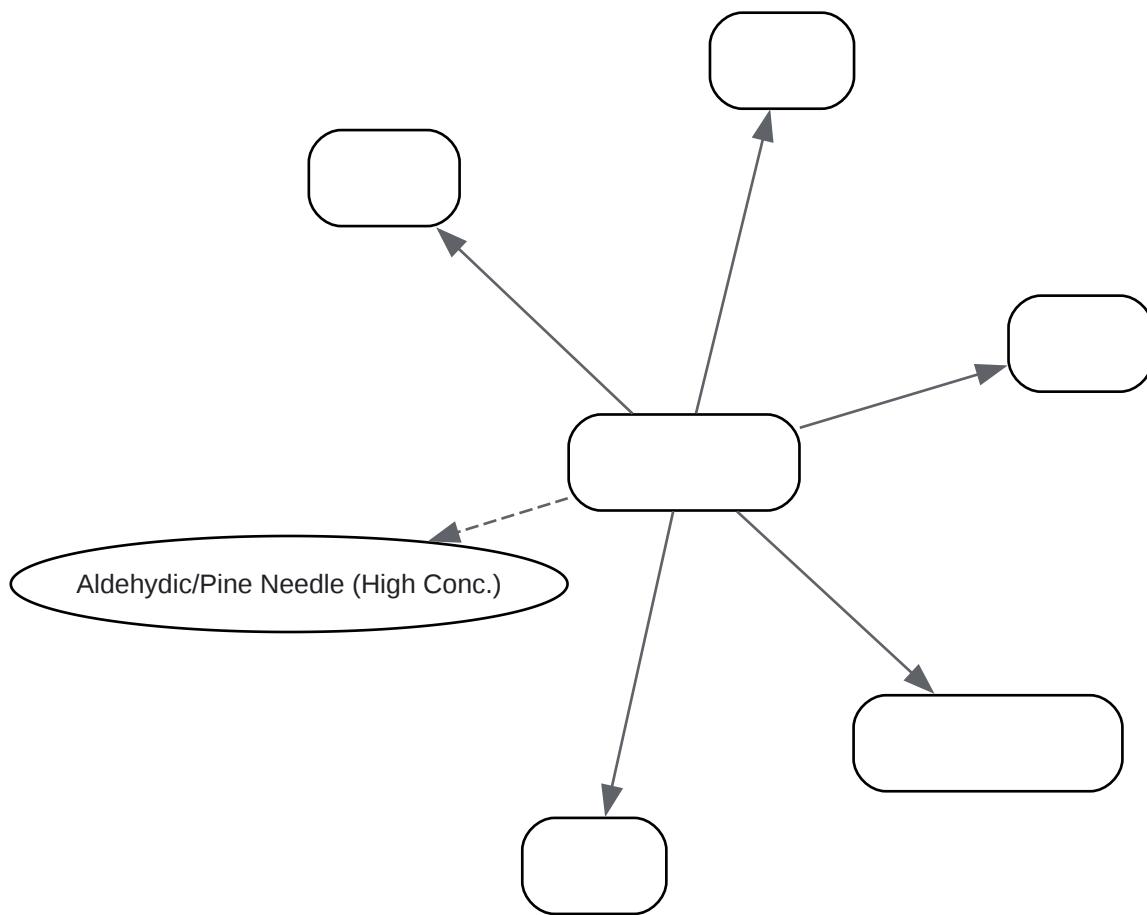
### Primary Olfactory Descriptors:

- Woody: The core of its scent profile, providing a warm and dry foundation.
- Floral: Often described as having violet and orris-like facets.[\[2\]](#)[\[3\]](#)
- Amber: Contributes a rich, resinous, and warm character, and is effectively used to enhance amber notes in fragrances.[\[1\]](#)[\[4\]](#)
- Balsamic: Adds a sweet, resinous complexity.[\[5\]](#)[\[6\]](#)
- Pine: A fresh, coniferous note that can become more pronounced at higher concentrations.  
[\[5\]](#)[\[6\]](#)

### Secondary Olfactory Nuances:

- At high concentrations, an aldehydic, pine needle oil effect can be perceived.[\[1\]](#)[\[4\]](#)
- It is also described as having a toffee-like and ionone-like character.[\[7\]](#)
- Some sources compare its odor to being "somewhere between n-methyl alpha ionone and isomethyl-alpha-ionone, with pronounced orris facets and an additional woody-ambery character."[\[2\]](#)[\[7\]](#)

The following diagram illustrates the relationship between the primary odor descriptors of woody amylene.



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Primary olfactory descriptors of woody amylene.

## Physicochemical Properties

A summary of the key physicochemical properties of woody amylene is presented in the table below. These properties are crucial for formulation development, stability testing, and safety assessments.

Property	Value	Reference(s)
Chemical Name	3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers)	<a href="#">[1]</a>
CAS Number	81786-73-4 ((Z)-isomer); 81786-74-5 ((E)-isomer); 81786-75-6; 86115-11-9	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	<a href="#">[1]</a>
Molecular Weight	182.3 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Specific Gravity	0.861 - 0.870 @ 25°C	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index	1.453 - 1.461 @ 20°C	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	86 °C (186 °F)	<a href="#">[1]</a> <a href="#">[4]</a>
Vapor Pressure	0.111524 mmHg @ 23°C	<a href="#">[1]</a>
Substantivity on Blotter	12 hours	<a href="#">[1]</a>
Recommended Use Level	Up to 30% in fragrance concentrate	<a href="#">[1]</a> <a href="#">[4]</a>

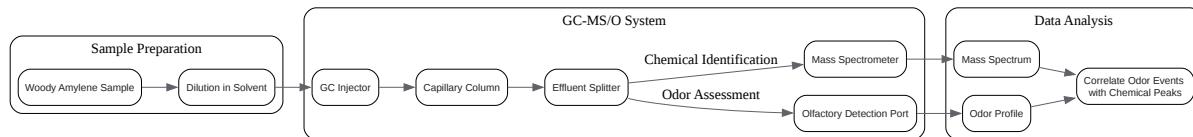
## Experimental Protocols

Detailed experimental protocols for the sensory analysis of woody amylene are not extensively available in the public domain. However, based on standard industry practices, the following methodologies are typically employed to characterize the olfactory profile of fragrance ingredients.

### Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory assessment. It is instrumental in identifying the specific chemical components within a mixture that contribute to its overall aroma.

Hypothetical GC-O Workflow for Woody Amylene Analysis:



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A generalized workflow for GC-O analysis.

## Sensory Panel Evaluation

Descriptive sensory analysis using a trained panel of human assessors is the gold standard for characterizing the olfactory profile of a substance.

General Protocol for Descriptive Sensory Analysis:

- **Panelist Selection and Training:** A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. They undergo extensive training to recognize and scale the intensity of a wide range of odor descriptors.
- **Sample Preparation:** Woody amylene is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol or ethanol) and applied to smelling strips.
- **Evaluation Environment:** The evaluation is conducted in a controlled environment with neutral air to prevent olfactory fatigue and bias.
- **Data Collection:** Panelists independently evaluate the samples and rate the intensity of various predefined odor attributes on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
- **Data Analysis:** The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the ingredient.

## Applications in Fragrance and Beyond

Woody amylene is a versatile ingredient used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods. Its primary functions in a fragrance formulation include:

- Enhancing Amber Notes: Its warm, ambery character makes it an excellent material for amplifying and enriching amber accords.[\[1\]](#)
- Recreating Orris Effects: It is often used in conjunction with ionones (e.g., methyl ionone) to mimic the complex, woody, and floral scent of orris.[\[2\]](#)[\[3\]](#)
- Providing Diffusion and Power: Its high volatility and intensity contribute to the overall impact and sillage of a fragrance.[\[1\]](#)

For professionals in drug development, understanding the olfactory properties of such materials is relevant in the context of formulating topical products where fragrance may be used to mask base odors or to enhance the consumer experience.

## Safety and Toxicology

The available safety data for woody amylene indicates that it is an eye and skin irritant.[\[4\]](#) However, detailed toxicological data for oral, dermal, and inhalation routes are largely listed as "not determined" in publicly accessible databases. For applications in products that come into contact with the human body, a thorough review of the manufacturer's safety data sheet and compliance with regulatory guidelines, such as those from the International Fragrance Association (IFRA), is essential.

## Conclusion

Woody amylene is a valuable synthetic aroma chemical with a rich and complex olfactory profile dominated by woody, floral, and amber notes. Its high diffusiveness and power make it a versatile ingredient in the perfumer's palette. While its primary olfactory characteristics are well-documented, further research into the specific sensory contributions of its various isomers could provide deeper insights into its structure-activity relationships. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical

properties and a cautious approach to its use, given the limited publicly available toxicological data, are paramount.

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